molecular formula C12H16BrNO B2807687 2-Bromo-N-(3,4-dimethylbenzyl)propanamide CAS No. 91802-04-9

2-Bromo-N-(3,4-dimethylbenzyl)propanamide

Cat. No.: B2807687
CAS No.: 91802-04-9
M. Wt: 270.17
InChI Key: XZCPSUVOGKXWHJ-UHFFFAOYSA-N
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Description

2-Bromo-N-(3,4-dimethylbenzyl)propanamide is an organic compound with the molecular formula C12H16BrNO It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the second carbon of the propanamide chain and a 3,4-dimethylbenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(3,4-dimethylbenzyl)propanamide typically involves the following steps:

    Bromination: The starting material, propanamide, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. This step introduces the bromine atom at the second carbon position of the propanamide chain.

    N-Alkylation: The brominated propanamide is then subjected to N-alkylation with 3,4-dimethylbenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). This reaction results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Bromination: Using large reactors to ensure efficient bromination of propanamide.

    N-Alkylation in Industrial Reactors: Employing industrial-scale reactors for the N-alkylation step, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3,4-dimethylbenzyl)propanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (RNH2).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of the 3,4-dimethylbenzyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

    Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: Performed in aqueous or organic solvents under controlled temperature conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

    Reduction: Formation of N-(3,4-dimethylbenzyl)propanamide.

    Oxidation: Formation of oxidized derivatives of the 3,4-dimethylbenzyl group.

Scientific Research Applications

2-Bromo-N-(3,4-dimethylbenzyl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.

    Material Science: Utilized in the development of novel materials with specific properties.

    Chemical Synthesis: Employed as a reagent or intermediate in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(3,4-dimethylbenzyl)propanamide involves its interaction with specific molecular targets. The bromine atom and the 3,4-dimethylbenzyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(3,4-dimethylphenyl)benzamide: Similar structure but with a phenyl group instead of a benzyl group.

    3-Bromo-N,N-dimethylbenzamide: Similar brominated amide but with different substituents on the nitrogen atom.

Uniqueness

2-Bromo-N-(3,4-dimethylbenzyl)propanamide is unique due to the presence of the 3,4-dimethylbenzyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-N-[(3,4-dimethylphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-8-4-5-11(6-9(8)2)7-14-12(15)10(3)13/h4-6,10H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCPSUVOGKXWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C(C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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